n-(4-(Difluoromethoxy)benzyl)acetamide
CAS No.:
Cat. No.: VC20719762
Molecular Formula: C10H11F2NO2
Molecular Weight: 215.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11F2NO2 |
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Molecular Weight | 215.20 g/mol |
IUPAC Name | N-[[4-(difluoromethoxy)phenyl]methyl]acetamide |
Standard InChI | InChI=1S/C10H11F2NO2/c1-7(14)13-6-8-2-4-9(5-3-8)15-10(11)12/h2-5,10H,6H2,1H3,(H,13,14) |
Standard InChI Key | QFULNIDEXJIJCJ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NCC1=CC=C(C=C1)OC(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
N-(4-(Difluoromethoxy)benzyl)acetamide (CHFNO) consists of an acetamide group linked to a 4-(difluoromethoxy)benzyl moiety. Key features include:
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Molecular weight: 215.20 g/mol (calculated).
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Structural analogs: The phenyl variant, N-[4-(difluoromethoxy)phenyl]acetamide (CHFNO, PubChem CID 15906032), shares a similar backbone but lacks the benzyl CH spacer .
Table 1: Comparative Data for N-(4-(Difluoromethoxy)benzyl)acetamide and Its Phenyl Analog
Property | N-(4-(Difluoromethoxy)benzyl)acetamide | N-[4-(Difluoromethoxy)phenyl]acetamide |
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Molecular Formula | CHFNO | CHFNO |
Molecular Weight (g/mol) | 215.20 | 201.17 |
CAS Number | Not reported | 22236-11-9 |
Spectral Characterization
While spectral data for the benzyl derivative is unavailable, its phenyl analog exhibits:
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NMR: Signals for acetamide methyl (δ 2.1 ppm), aromatic protons (δ 6.8–7.3 ppm), and difluoromethoxy group (δ 6.4 ppm) .
Synthesis and Reactivity
Synthetic Routes
The benzyl derivative can theoretically be synthesized via:
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Acylation of 4-(difluoromethoxy)benzylamine:
This mirrors the synthesis of N-[4-(difluoromethoxy)phenyl]acetamide, where acetanilide derivatives form via amine acylation .
Chemical Modifications
The acetamide group participates in reactions typical of secondary amides:
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Hydrolysis: Under acidic or basic conditions, yielding 4-(difluoromethoxy)benzylamine and acetic acid.
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N-Alkylation: Potential for further functionalization at the amide nitrogen.
Compound Class | Activity | IC/Ki (nM) | Source |
---|---|---|---|
Benzimidazole-acetamide | Antifungal | 200–500 | |
Triazole-acetamide | Antitumor | 360–7700 | |
Sulfonyl-acetamide | ALDH Inhibition | 100,000 |
Structure-Activity Relationships (SAR)
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Fluorine substitution: Enhances metabolic stability and membrane permeability .
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Benzyl vs. phenyl linker: The CH spacer in the benzyl variant may increase conformational flexibility, potentially improving target binding.
Physicochemical Properties
Solubility and Stability
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LogP: Estimated at 1.8 (benzyl) vs. 1.5 (phenyl analog), indicating moderate lipophilicity.
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Stability: Difluoromethoxy groups resist hydrolysis compared to chlorinated analogs .
Analytical Profiling
Chromatographic Methods
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HPLC: Reverse-phase C18 column, acetonitrile/water gradient (retention time ~8.2 min for phenyl analog) .
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GC-MS: Suitable for volatile derivatives after silylation.
Future Directions
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Synthetic optimization: Develop scalable routes for the benzyl variant.
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Target identification: Screen against kinase and protease libraries.
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Prodrug design: Explore ester or carbamate derivatives for enhanced bioavailability.
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